Vanadium(V) oxide

Description

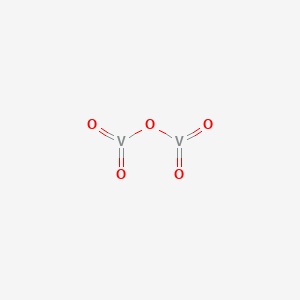

Structure

2D Structure

Properties

IUPAC Name |

dioxovanadiooxy(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTDGMZSJNCJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V](=O)O[V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

V2O5, O5V2 | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vanadium pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Vanadium(V) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(V)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium pentoxide appears as a yellow to red crystalline powder. Slightly soluble in water and denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Dry Powder; Dry Powder, Other Solid; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, Yellow-orange powder or dark-gray, odorless flakes dispersed in air; [NIOSH], YELLOW-TO-RED CRYSTALLINE POWDER OR SOLID IN VARIOUS FORMS., Yellow-orange powder or dark-gray, odorless flakes dispersed in air., Finely divided particulate dispersed in air. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxide (V2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/44 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

3182 °F at 760 mmHg decomposition (EPA, 1998), 1750 °C (decomp), 3182 °F (decomposes), 3182 °F (Decomposes) | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 0.07 g/100 g water at 25 °C, In water, 904-935.8 mg/L at 20 °C and pH 2.7, 1 gram dissolves in approximately 125 mL water, Soluble in concentrated acids, alkalies; insoluble in alcohol, Solubility in water, g/100ml: 0.8, 0.8% | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.357 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 3.654 at 21.7 °C, relative density to water at 4 °C, Relative density (water = 1): 3.4, 3.36 | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Approximately 0 at 68F (EPA, 1998), Approximately 0 mm Hg at 68 °F, 0 mmHg (approx) | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow to rust-brown orthorhombic crystals, Finely divided particulate dispersed in air /Vanadium pentoxide fume/, Yellow to red crystalline powder | |

CAS No. |

1314-62-1, 11099-11-9 | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011099119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divanadium pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium pentoxide (dust) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YW256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Vanadium pentoxide (fume) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YW258960.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1274 °F (EPA, 1998), 681 °C, 690 °C, 1274 °F | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies for Vanadium V Oxide Materials

Wet-Chemical Synthesis Routes for Vanadium(V) Oxide

Wet-chemical methods are solution-based processes that offer excellent control over the stoichiometry and morphology of V₂O₅ at relatively low temperatures.

Hydrothermal and Sol-Gel Techniques for this compound Nanostructures

Hydrothermal and sol-gel methods are powerful wet-chemical techniques for synthesizing V₂O₅ nanostructures with controlled morphologies. mdpi.comrsc.org These processes typically begin with a vanadium precursor in a solvent, which undergoes hydrolysis and condensation reactions to form a "sol," a colloidal suspension of solid particles. This sol can then be "gelled" to form a continuous network.

The sol-gel process often utilizes vanadium alkoxides, such as vanadium(V) oxytriisopropoxide (VTIP), or inorganic salts like ammonium (B1175870) metavanadate (NH₄VO₃) and sodium metavanadate (NaVO₃), as precursors. mdpi.comscispace.comcibtech.org The hydrolysis of these precursors leads to the formation of vanadic acid, which then polymerizes to form the V₂O₅ network. The process can be enhanced by subsequent hydrothermal treatment, where the gel is heated in an aqueous solution within a sealed vessel (autoclave) at temperatures typically ranging from 180–200 °C for a period of a few hours to several days. mdpi.com This treatment promotes the crystallization and growth of various nanostructures, including nanotubes, nanorods, nanobelts, and hierarchical structures like nanourchins. mdpi.comnih.gov

The morphology of the final product is highly dependent on several factors, including the choice of precursor, the solvent, pH, temperature, reaction time, and the use of structure-directing agents or surfactants like long-chain alkyl amines or cetyltrimethylammonium bromide (CTAB). mdpi.comscispace.comcibtech.org For instance, vanadium oxide nanotubes can be synthesized using V₂O₅ powder as a precursor and hexadecylamine (B48584) as a template in a combined sol-gel and hydrothermal process. cibtech.org Similarly, the synthesis of V₂O₅ nanorods has been achieved using sodium metavanadate as a precursor in the presence of CTAB. scispace.com

| Precursor mdpi.com | Synthesis Method | Resulting Nanostructure mdpi.com |

| Vanadium(V) oxytriisopropoxide (VTIP) | Sol-gel with hydrothermal treatment | Nanotubes, Nanourchins |

| Ammonium metavanadate (NH₄VO₃) | Sol-gel with hydrothermal treatment | Nanobelts, Nanoparticles |

| Vanadium(V) pentoxide (V₂O₅) | Hydrothermal treatment | Nanoparticles, Nanobelts |

Precipitation Methods for this compound Particle Formation

Precipitation is a straightforward method for producing V₂O₅ particles from a solution. This technique involves altering the solution's conditions, such as pH, to exceed the solubility limit of a vanadium compound, causing it to precipitate out of the solution. mdpi.com

A common industrial and laboratory approach involves starting with a solution of sodium metavanadate (NaVO₃). wikipedia.org By acidifying this solution with an acid like sulfuric acid (H₂SO₄) to a pH of 2–3, a "red cake," which is primarily hydrated vanadium pentoxide, precipitates. wikipedia.org This precipitate can then be filtered, dried, and calcined at elevated temperatures (e.g., 690 °C) to yield crude V₂O₅. wikipedia.org

Another method involves the decomposition of ammonium metavanadate (NH₄VO₃). Heating solid ammonium metavanadate at around 500–550 °C causes it to decompose into V₂O₅, ammonia (B1221849) (NH₃), and water (H₂O). wikipedia.org Researchers have also demonstrated the synthesis of V₂O₅ nanoparticles via co-precipitation using sodium metavanadate as a precursor and CTAB as a surfactant. researchgate.netmedcraveonline.com Adjusting parameters like temperature and reaction time can influence the particle size and morphology. mdpi.com For example, one study showed that a precipitation yield of 98.6% for a vanadium hydroxide (B78521) precursor was achieved in just 5 minutes at room temperature by adjusting the pH to approximately 5.6. mdpi.com This precursor could then be calcined to produce V₂O₅. mdpi.com

Gas-Phase Deposition Strategies for this compound Thin Films

Gas-phase deposition techniques are employed to grow high-quality, uniform thin films of V₂O₅ on various substrates. americanelements.com These methods involve the transport of volatile precursors onto a substrate surface where they react or decompose to form the desired film.

Sputtering Deposition of this compound Layers

Sputtering is a physical vapor deposition (PVD) technique widely used for depositing V₂O₅ thin films. ucf.edu The process takes place in a vacuum chamber where a target made of vanadium or vanadium oxide is bombarded with energetic ions, typically from an inert gas like argon (Ar). This bombardment ejects, or "sputters," atoms from the target, which then travel and deposit onto a substrate, forming a thin film.

In reactive sputtering, a reactive gas such as oxygen (O₂) is introduced into the chamber along with the argon. ucf.eduaip.org The sputtered vanadium atoms react with the oxygen either in the gas phase or on the substrate surface to form vanadium oxide. The stoichiometry and phase of the resulting film (e.g., V₂O₅, VO₂, V₂O₃) are critically dependent on the oxygen partial pressure or flow rate during deposition. aip.orgmdpi.com For instance, studies have shown that as the oxygen content in the Ar:O₂ gas mixture increases, the resulting film composition changes towards higher oxidation states, ultimately forming V₂O₅. mdpi.com The properties of the sputtered films, such as crystallinity and resistivity, are also influenced by the substrate temperature and any post-deposition annealing treatments. ucf.eduresearchgate.net It has been reported that sandwich-structured V₂O₅/V/V₂O₅ multilayers can be deposited by RF magnetron sputtering and subsequently annealed to form high-performance VO₂ films. acs.org

| Sputtering Parameter | Effect on Film |

| Oxygen Flow Rate | Controls stoichiometry (oxidation state) of the vanadium oxide film. aip.orgmdpi.com |

| Substrate Temperature | Influences crystallinity; higher temperatures can promote crystalline growth. ucf.edu |

| Post-deposition Annealing | Can be used to crystallize as-deposited amorphous films and control the final phase. mdpi.comresearchgate.net |

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a process where volatile chemical precursors are introduced into a reaction chamber and decompose or react on a heated substrate to form a solid thin film. researchgate.net Atmospheric Pressure Chemical Vapor Deposition (APCVD) is an attractive variant for large-scale production as it does not require expensive vacuum systems. mdpi.com

For V₂O₅ deposition, common precursors include vanadium(IV) chloride (VCl₄) and vanadium(V) oxytrichloride (VOCl₃), which are reacted with a co-reactant like water. mdpi.comrsc.org The substrate temperature is a critical parameter, with crystalline V₂O₅ films typically forming at temperatures above 500 °C. rsc.org The ratio of the precursors, such as the VCl₄:H₂O ratio, can also significantly affect the film's crystallinity and morphology. mdpi.comresearchgate.net For example, using APCVD with VCl₄ and water, dense stacks of long crystalline V₂O₅ grains were formed at a substrate temperature of 450 °C when a higher water ratio was used. mdpi.com Metal-organic precursors, such as vanadyl acetylacetonate, are used in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow V₂O₅ films, often at temperatures around 560-580 °C. cambridge.orgaip.org

Atomic Layer Deposition (ALD) for Vanadium Oxide Thin Films

Atomic Layer Deposition (ALD) is a sophisticated CVD technique that allows for the growth of highly conformal and uniform thin films with precise, atomic-level thickness control. ucl.ac.uk The ALD process is based on sequential, self-limiting surface reactions. The substrate is exposed to pulses of different precursors, separated by purging steps with an inert gas.

For vanadium oxide ALD, various vanadium precursors have been investigated, including vanadium(V) oxytriisopropoxide (VTIP), tetrakis[ethylmethylamino]vanadium (TEMAV), and V(NEtMe)₄. rsc.orgscienceliterature.comrsc.org These are typically paired with an oxygen source such as water (H₂O) or ozone (O₃). rsc.orgrsc.org The as-deposited films are often amorphous V₂O₅ or a mixture of oxides. ucl.ac.ukrsc.org Crystalline phases like V₂O₅ or VO₂ can be obtained through post-deposition annealing in a controlled atmosphere (e.g., O₂ for V₂O₅, forming gas for VO₂). rsc.orgcambridge.org The growth rate in ALD is dependent on the precursor combination and deposition temperature. For example, using V(NEtMe)₄, a growth rate of approximately 0.8 Å/cycle was observed with water as the oxygen source between 125 and 200 °C, while the ozone process yielded a lower growth rate of 0.31–0.34 Å/cycle. rsc.org

| Precursor | Oxygen Source | Deposition Temperature (°C) | Growth Rate (Å/cycle) | As-Deposited Phase |

| V(NEtMe)₄ rsc.org | H₂O | 125 - 200 | ~0.8 | Amorphous VOₓ |

| V(NEtMe)₄ rsc.org | O₃ | 125 - 200 | 0.31 - 0.34 | Amorphous VOₓ |

| VTIP scienceliterature.com | H₂O | 150 | ~0.2 | V₂O₅ |

| TEMAV rsc.org | H₂O or O₃ | - | - | Amorphous VO₂ |

Nanostructure Fabrication Approaches for this compound

The unique properties of this compound at the nanoscale have prompted the development of several sophisticated fabrication methods. These approaches are designed to create one-dimensional (1D) and zero-dimensional (0D) nanostructures, which offer high surface areas and novel electronic and electrochemical characteristics.

Electrospinning Techniques for this compound Nanofibers and Nanobelts

Electrospinning is a versatile and cost-effective method for producing continuous one-dimensional (1D) nanostructures such as nanofibers and nanobelts. mdpi.commdpi.com This technique involves the application of a high voltage to a polymer solution containing a vanadium precursor, which is then ejected through a spinneret towards a collector. The solvent evaporates during this process, leaving behind solidified fibers.

The morphology of the resulting vanadium oxide nanostructures can be precisely controlled by adjusting the electrospinning parameters and subsequent heat treatment. ciac.jl.cn For instance, a precursor solution containing vanadium(IV)-acetylacetone and polyvinylpyrrolidone (B124986) (PVP) in dimethylformamide (DMF) can be electrospun to create a non-woven mat of precursor nanofibers. ciac.jl.cn Subsequent annealing of these precursor fibers at different temperatures dictates the final morphology:

Porous V₂O₅ Nanotubes: Annealing at 400°C. ciac.jl.cn

Hierarchical V₂O₅ Nanofibers: Annealing at 500°C. ciac.jl.cn

Single-Crystalline V₂O₅ Nanobelts: Annealing at 600°C. ciac.jl.cn

A study demonstrated the synthesis of V₂O₅ nanofibers using a solution of ammonium metavanadate (NH₄VO₃) and PVP. acs.org The electrospinning parameters were a flow rate of 0.5 cm³/h, a tip-to-collector distance of 15 cm, and a voltage of 16 kV. acs.org The resulting nanofibers had diameters ranging from 20 to 90 nm. acs.org The electrical conductivity of the precursor solution is a critical parameter; low conductivity can lead to uneven fibers, while excessively high conductivity can result in ribbon-like structures. mdpi.com

| Annealing Temperature (°C) | Resulting V₂O₅ Nanostructure | Reference |

| 400 | Porous Nanotubes | ciac.jl.cn |

| 500 | Hierarchical Nanofibers | ciac.jl.cn |

| 600 | Single-Crystalline Nanobelts | ciac.jl.cn |

Pulsed Laser Ablation in Liquids (PLAL) for Naked this compound Nanoparticles

Pulsed Laser Ablation in Liquids (PLAL) is a top-down synthesis method that offers a "clean" route to producing nanoparticles free from chemical contaminants. rsc.org This technique involves irradiating a solid vanadium target submerged in a liquid, typically deionized water, with a high-intensity laser pulse. rsc.orgresearchgate.net The laser ablation creates a high-temperature and high-pressure plasma, which then interacts with the liquid, leading to the formation and oxidation of nanoparticles. worldscientific.com

The characteristics of the synthesized this compound nanoparticles are highly dependent on the laser parameters. Key parameters include:

Laser Fluence: An increase in laser fluence has been shown to broaden the particle size distribution and shift the maximum to larger sizes. worldscientific.com

Pulse Repetition Rate: The optimal repetition rate for maximizing the production of V₂O₅ nanostructures was found to be approximately 6600 Hz when irradiating a pure vanadium target in deionized water. rsc.org This corresponds to the cavitation bubble lifetime of about 0.15 ms (B15284909). rsc.org At this rate, production can reach about 10 ppm per minute of irradiation. researchgate.net

Laser Energy: Studies have used laser pulse energies ranging from 400 to 800 mJ. worldscientific.com

The PLAL method can produce a mixture of V₂O₅ polymorphs. For example, irradiating a vanadium target with a Nd:YAG laser can result in "nearly-spherical" nanoparticles of the α-V₂O₅ phase and "flower-like" nanostructures of the β-V₂O₅ phase. rsc.org These "naked" nanoparticles, free from surfactants, are stable in colloidal solution. rsc.org

| Laser Parameter | Effect on Nanoparticle Synthesis | Reference |

| Fluence | Increased fluence broadens size distribution | worldscientific.com |

| Repetition Rate | Optimal rate (~6600 Hz) maximizes production | rsc.org |

| Energy | Varied (e.g., 400-800 mJ) to control particle size | worldscientific.com |

Templated Growth Methods for this compound Nanotubes and Nanorods

Templated growth is a bottom-up approach that utilizes pre-existing structures to direct the formation of desired nanostructures. This method allows for precise control over the dimensions and morphology of the resulting vanadium oxide materials.

Carbon Nanotubes (CNTs) as Templates: CNTs can serve as effective templates for the synthesis of both vanadium oxide nanotubes and nanorods. mpg.demdpi.com In one approach, functionalized CNTs are introduced into a vanadium oxide sol. researchgate.net During hydrothermal treatment, the CNTs act as nucleation centers for the polymerization of vanadium oxide, leading to the formation of nanorods and nanotubes. researchgate.net The resulting nanorods can have lengths up to 20 µm and widths of 5–15 nm. mpg.de The carbon template can later be removed through thermal oxidation. mdpi.com

Other Templates:

Amines: Long-chain alkyl amines can act as structure-directing agents in the hydrothermal synthesis of vanadium oxide nanotubes. researchtrend.net The amine molecules intercalate between the layers of a V₂O₅ gel, and subsequent hydrothermal treatment leads to the rolling up of these layers into nanotubes. researchtrend.net The molar ratio of vanadium to amine is a critical parameter, with a ratio of 2:1 being commonly employed. researchtrend.net

Porous Membranes: Polycarbonate (PC) membranes with uniform pore diameters can be used as templates to grow V₂O₅ nanorods via electrodeposition. pnnl.gov The diameter of the resulting nanorods corresponds to the pore size of the PC template, for example, 200 nm. whut.edu.cn

The choice of template and synthesis conditions, such as hydrothermal treatment time and temperature, determines whether nanotubes or nanorods are formed. researchgate.netwhut.edu.cn

| Template | Resulting Nanostructure | Synthesis Method | Key Parameters | Reference |

| Carbon Nanotubes (CNTs) | Nanorods and Nanotubes | Hydrothermal | Functionalized CNTs, Hydrothermal Treatment Time | mpg.deresearchgate.net |

| Alkyl Amines | Nanotubes | Hydrothermal | Vanadium to Amine Ratio (e.g., 2:1) | researchtrend.net |

| Polycarbonate (PC) Membrane | Nanorods | Electrodeposition | Pore Diameter of the Membrane | pnnl.govwhut.edu.cn |

Controlled Valence State Synthesis of Vanadium Oxide Polymorphs

Vanadium can exist in multiple oxidation states, leading to a variety of oxide polymorphs with distinct properties. charlotte.edumdpi.com The controlled synthesis of a specific vanadium oxide phase is crucial for targeting particular applications. The final oxidation state and crystal structure are highly dependent on the synthesis conditions. charlotte.edu

The formation of different vanadium oxide phases often follows a sequence related to the increasing oxidation state of vanadium. In an oxidative atmosphere, the transformation can proceed in the order: VO₂, V₆O₁₃, V₄O₉, V₃O₇, and finally V₂O₅. mdpi.com The synthesis of pure phases can be challenging due to the small energy differences between these various oxides. aip.org

Several strategies are employed to control the valence state:

Precursor and Reagent Ratios: In solution-based synthesis, adjusting the ratio of the vanadium precursor to other reagents like alcohols and amines can control the reduction of vanadium. charlotte.edu For example, specific ratios can selectively yield V₂O₃ or V₃O₅ nanocrystals. charlotte.edu

Annealing Atmosphere and Temperature: The partial pressure of oxygen and the annealing temperature during synthesis are critical factors. mdpi.comaip.org For instance, V₂O₅ is typically formed at high reaction temperatures with a sufficient oxygen supply. mdpi.com Conversely, reducing atmospheres, such as hydrogen or ammonia, can be used to reduce V₂O₅ to lower oxidation states like V₂O₃. tuni.fi

Topochemical Reduction: Metastable vanadium oxide phases can be produced through the low-temperature topochemical reduction of α-V₂O₅. nrel.gov For example, using a solution of SnCl₂, Sn²⁺ is oxidized to Sn⁴⁺ while reducing V⁵⁺ sites to V⁴⁺, creating oxygen vacancies in the V₂O₅ lattice. nrel.gov

| Synthesis Method | Controlled Parameter | Resulting Polymorphs | Reference |

| Solution-based Synthesis | Precursor-to-reagent ratio | V₂O₃, V₃O₅ | charlotte.edu |

| Annealing | Atmosphere (oxidative/reductive), Temperature | VO₂, V₆O₁₃, V₃O₇, V₂O₅, V₂O₃ | mdpi.comtuni.fi |

| Topochemical Reduction | Reducing agent concentration (e.g., SnCl₂) | V₂O₅ with V⁴⁺ sites (oxygen vacancies) | nrel.gov |

Advanced Characterization and Structural Investigations of Vanadium V Oxide

Polymorphic Structures and Phase Transitions in Vanadium(V) Oxide Systems

This compound exists in several polymorphic forms, meaning it can adopt different crystal structures. These polymorphs, including α-V₂O₅, β-V₂O₅, and γ-V₂O₅, exhibit distinct physical and chemical properties. nih.gov The transitions between these phases are influenced by conditions such as temperature and pressure. nih.gov

The most common and thermodynamically stable phase of this compound is the orthorhombic α-V₂O₅. fishersci.se Its structure is composed of layers of VO₅ square pyramids that share edges and corners. nih.gov This layered nature is a key factor in its utility for applications like ion intercalation. The α-V₂O₅ phase is known to be the most stable at room temperature and atmospheric pressure. nih.gov

In contrast, the β-V₂O₅ phase is metastable and can be synthesized under specific conditions, such as high pressure and high temperature or through techniques like reactive sputtering at elevated temperatures. nih.govuni.lu Structurally, the β-phase is characterized by a framework of edge-sharing VO₆ octahedra chains. nih.gov Due to its metastable nature, β-V₂O₅ will transform into the more stable α-V₂O₅ phase when heated to temperatures around 370-380°C under ambient pressure. nih.gov The synthesis conditions, such as deposition temperature, can significantly influence which crystalline phase is formed. For instance, in sputtering processes, lower temperatures (below 500°C) tend to favor the α-V₂O₅ structure, while higher temperatures (around 550°C) can induce the formation of the β-V₂O₅ phase. uni.lu

| Property | Orthorhombic α-V₂O₅ | Metastable β-V₂O₅ |

|---|---|---|

| Crystal System | Orthorhombic nih.gov | Tetragonal or Monoclinic nih.gov |

| Stability | Thermodynamically stable at ambient conditions fishersci.se | Metastable nih.gov |

| Structure | Layered structure of V₂O₅ square pyramids nih.gov | Layered structure of edge-sharing VO₆ octahedra chains nih.gov |

| Synthesis | Most common, commercially available form uni.lu | High pressure/temperature methods, sputtering at high temp. nih.govuni.lu |

| Phase Transition | - | Transforms to α-V₂O₅ upon heating to 370-380°C nih.gov |

Amorphous this compound (a-V₂O₅) lacks the long-range ordered atomic structure characteristic of its crystalline counterparts. wikipedia.org This disordered structure results in unique properties that have attracted considerable research attention, particularly for energy storage applications. nih.gov Amorphous V₂O₅ can be synthesized through various methods, including atomic layer deposition and gas impulse magnetron sputtering.

The research significance of amorphous V₂O₅ stems from several advantages over crystalline forms. Its disordered structure provides more defects and active sites, a larger specific surface area, and high elasticity. nih.gov These features can lead to faster ion kinetics and improved electrochemical stability, making it a superior cathode material for batteries. nih.gov For example, studies have shown that amorphous V₂O₅ cathodes can deliver significantly higher capacity and better cycle stability in sodium-ion batteries compared to crystalline V₂O₅. The disordered network of amorphous V₂O₅ is composed of basic structural units like VO₅ and VO₆ polyhedra, connected randomly, which is believed to enhance ion transport and storage capabilities.

Crystalline Phases: Orthorhombic α-V₂O₅ and Metastable β-V₂O₅

Nanoscale Architectures and Morphologies of this compound Materials

The properties of this compound can be further tailored by controlling its morphology at the nanoscale. Researchers have developed various synthesis techniques, with hydrothermal and solvothermal methods being particularly effective, to create a diverse range of nanostructures, from simple one-dimensional wires to complex three-dimensional architectures. nih.gov

One-dimensional (1D) V₂O₅ nanostructures have been extensively studied. These include nanowires, nanobelts, nanotubes, and nanorods, each offering a high surface-area-to-volume ratio.

Nanowires: V₂O₅ nanowires can be synthesized via methods like the hydrothermal route, often using precursors like ammonium (B1175870) metavanadate (NH₄VO₃) or VOSO₄. Solvothermal synthesis has also been employed to produce single-crystalline α-V₂O₅ nanowires with lengths of tens of micrometers.

Nanobelts: These structures are often produced alongside nanowires and can be formed through self-assembly during hydrothermal synthesis.

Nanorods: V₂O₅ nanorods have been fabricated using various techniques, including hydrothermal methods and template-based electrodeposition. A simple two-step method involves depositing a V₂O₃ thin film and then heating it in air to induce oxidation and transformation into single-crystalline V₂O₅ nanorods.

Nanotubes: Vanadium oxide nanotubes (VOx-NTs) can be synthesized using a template-directed approach, where organic molecules like primary amines guide the formation of the tubular structure during a sol-gel reaction followed by hydrothermal treatment. Using V₂O₅ powder as a precursor offers a low-cost, high-yield route to these nanotubes.

| Nanostructure | Common Synthesis Method(s) | Typical Precursor(s) | Reference |

|---|---|---|---|

| Nanowires | Hydrothermal, Solvothermal | NH₄VO₃, VOSO₄, V₂O₅ powder | |

| Nanorods | Hydrothermal, Thermal Oxidation, Template-based Electrodeposition | Vanadium acetate, V₂O₃ film, VOSO₄ | |

| Nanotubes | Template-assisted Sol-gel/Hydrothermal | V₂O₅ powder, Vanadium alkoxides | |

| Nanobelts | Hydrothermal | NH₄VO₃ |

Two-dimensional (2D) V₂O₅ materials, such as nanosheets and thin films, are of interest for applications in electronics and catalysis.

Nanosheets: These are ultrathin, plate-like structures that can be building blocks for more complex architectures. They can be synthesized through hydrothermal methods. fishersci.se

Thin Films: V₂O₅ thin films can be deposited using a variety of techniques, including pulsed laser deposition (PLD), sputtering, and spray pyrolysis. The properties of the films, such as crystallinity and phase, are highly dependent on the deposition parameters like substrate temperature. For example, spray pyrolysis using an aqueous mixture of ammonium metavanadate and urea (B33335) can produce highly crystalline, phase-pure α-V₂O₅ films at a synthesis temperature of 400°C.

By controlling synthesis conditions, 1D and 2D nanostructures can be assembled into complex three-dimensional (3D) hierarchical architectures. These structures, such as microflowers and hollow microspheres, combine the benefits of nanoscale building blocks with microscale organization, leading to enhanced properties like high surface area and structural stability. nih.gov

A versatile template-free solvothermal method has been used to create various 3D morphologies, including urchin-like microflowers, nanohorn-structured microspheres, and nanosheet-assembled microflowers, by simply adjusting the concentration of the precursor solution. nih.gov For instance, urchin-like VO₂ microflowers can be formed and subsequently calcined to transform into porous, urchin-like V₂O₅ microstructures. nih.gov Similarly, spherical V₂O₅ hierarchical nanostructures composed of numerous nanosheets have been produced via hydrothermal methods. fishersci.se These complex structures provide a high number of active sites, making them promising for applications in catalysis and energy storage. fishersci.se

Two-Dimensional this compound Nanosheets and Thin Films

Oxygen Vacancies and Mixed-Valence States in this compound Systems

Vanadium is a polyvalent transition metal, commonly exhibiting oxidation states of +2, +3, +4, and +5. rsc.org This characteristic allows for the formation of various vanadium oxides, some with single oxidation states like V₂O₅ (+5), VO₂ (+4), and V₂O₃ (+3), and others with mixed-valence states. acs.orgnih.gov In this compound (V₂O₅), the presence of oxygen vacancies, or a deficiency in oxygen stoichiometry, is a critical factor that leads to the formation of mixed-valence systems. nrel.govnih.gov The creation of an oxygen vacancy results in the reduction of adjacent V⁵⁺ ions to lower oxidation states, typically V⁴⁺ or even V³⁺, to maintain charge neutrality. aps.org This reduction from V⁵⁺ to V⁴⁺ is a key process, for instance, during the topochemical reduction of α-V₂O₅. nrel.govnih.gov The stability of vanadium across this range of oxidation states facilitates the existence of these mixed-valence polymorphs. nrel.govnih.gov The presence of V⁴⁺ states in a V₂O₅ matrix is an indicator of oxygen vacancy defects. researchgate.net Air exposure can also induce a partial reduction of V⁵⁺ to V⁴⁺ on the surface of V₂O₅. aip.org

The electronic structure of vanadium oxide is intrinsically linked to its oxygen stoichiometry. rsc.org Controlling the oxygen content allows for the tuning of properties like the work function and the electronic density of states. rsc.orgunimi.it The creation of oxygen vacancies introduces electrons into the lattice, which can lead to the formation of an n-type semiconductor. nrel.govaip.orgmpg.de Studies on nanostructured vanadium oxide films have shown a direct correlation between the oxygen-to-vanadium stoichiometric ratio and the work function, which can be tuned across a wide range (3.7–7 eV). rsc.org

In stoichiometric V₂O₅, the vanadium 3d states are nominally empty (d⁰ configuration). unimi.it As oxygen vacancies are introduced and the stoichiometry changes, V⁵⁺ is reduced to V⁴⁺ (d¹ configuration), leading to the appearance of occupied states within the band gap. researchgate.netaip.org Photoelectron spectroscopy reveals that for oxygen-rich VxOy clusters, the 3d-derived features increase in binding energy as the oxygen content rises, a result of charge transfer from the metal to the oxygen atoms. wpmucdn.com In V₂O₅, oxygen vacancies can create states that lead to the material behaving as an n-type semiconductor, even if the vacancy concentration is too low to be detected by some spectroscopic methods. aip.org These vacancies are associated with localized polarons at vanadium sites. mpg.de The interplay between stoichiometry and electronic structure is fundamental to tailoring vanadium oxide for specific technological applications. rsc.org

Table 1: Correlation between Vanadium Oxidation State and Electronic Properties This table is generated based on findings from multiple sources to illustrate the general trends observed in vanadium oxide systems.

| Parameter | Stoichiometric V₂O₅ (High V⁵⁺ content) | Oxygen-Deficient V₂O₅ (Mixed V⁵⁺/V⁴⁺) | Source |

|---|---|---|---|

| Nominal 3d Electron Count | 0 | >0 (localized on V⁴⁺ sites) | unimi.it |

| Work Function | High (can reach ~7.0 eV) | Lowered/Tunable | aip.orgrsc.org |

| Semiconductor Type | Insulator/Wide-bandgap semiconductor | n-type semiconductor | aip.orgmpg.de |

| States in Bandgap | Few to none | Present, due to V⁴⁺ states/defects | aip.org |

The distribution of vanadium oxidation states (e.g., the V⁵⁺/V⁴⁺ ratio) dramatically affects the physicochemical properties of the material. acs.orgnih.gov The presence of mixed valency is crucial for applications in catalysis, electronics, and energy storage. acs.orgnih.gov

Electrical Conductivity : The electrical conductivity of vanadium oxides is highly sensitive to the oxidation state. The exchange of electrons, or polarons, between V⁴⁺ and V⁵⁺ sites is a primary mechanism for charge transport. researchgate.net Consequently, an increase in the proportion of reduced vanadium species (V⁴⁺) through the creation of oxygen vacancies generally leads to a significant increase in electrical conductivity. nih.govresearchgate.net In some systems, this change can mark a transition from an insulating to a metallic state. aps.org

Optical Properties : Different vanadium oxidation states have distinct colors: +5 is typically orange to yellow, +4 is blue, and +3 is green. acs.orgnih.gov The introduction of V⁴⁺ into a V₂O₅ matrix alters the optical absorption profile. researchgate.net Specifically, the presence of V⁴⁺ ions gives rise to d-d electronic transitions, which can be observed in optical absorption spectra, typically in the 550-650 nm range. researchgate.net

Catalytic Activity : The redox couple of V⁵⁺/V⁴⁺ is often central to the catalytic activity of vanadium oxides, particularly in oxidation reactions. researchgate.net The ability of the material to cycle between these oxidation states facilitates reaction mechanisms like the Mars-van Krevelen model, where lattice oxygen is used to oxidize a substrate, creating a vacancy and a reduced vanadium site, which is subsequently re-oxidized by gas-phase oxygen. researchgate.net The ratio of V⁵⁺ to V⁴⁺ on the catalyst surface can influence both the activity and the selectivity of the reaction. researchgate.net For instance, a high surface content of V⁴⁺ has been linked to high yields in methanol (B129727) oxidation. researchgate.net

Table 2: Influence of V Oxidation State on Material Properties This table summarizes the general impact of changing vanadium oxidation states on key material properties.

| Property | Effect of Increasing V⁴⁺/V⁵⁺ Ratio | Governing Mechanism | Source |

|---|---|---|---|

| Electrical Conductivity | Increases | Electron/polaron hopping between V⁴⁺ and V⁵⁺ sites | nih.govresearchgate.net |

| Optical Absorption | Appearance of absorption bands in the visible region (d-d transitions) | Electronic transitions within the 3d orbitals of V⁴⁺ ions | researchgate.netresearchgate.net |

| Catalytic Activity (Oxidation) | Often enhances activity | Facilitates redox cycles (e.g., Mars-van Krevelen mechanism) | researchgate.netresearchgate.net |

| Phase Transition | Can lower the metal-insulator transition temperature (in VO₂ systems) | Alteration of electron-electron correlations and crystal structure | aps.org |

Electronic Structure Correlates with Oxygen Stoichiometry

In-Situ Spectroscopic Techniques for Probing this compound Structures

To understand the dynamic structural changes in this compound under reaction conditions, in-situ spectroscopic techniques are indispensable. iastate.edu These methods allow for the characterization of the catalyst's molecular structure, oxidation state, and coordination environment while it is functioning at reaction temperatures and in the presence of reactants. researchgate.net Techniques such as Raman, IR, UV-Vis, XANES, and EXAFS provide complementary information, revealing how the catalyst structure responds to changes in temperature, gas atmosphere, and the presence of adsorbates. researchgate.netacs.org

In-situ Raman and IR spectroscopy are powerful tools for probing the vibrational modes of vanadium oxide species. researchgate.net Raman spectroscopy is particularly sensitive to the symmetric V=O stretching mode of surface vanadate (B1173111) species. lehigh.edu For dehydrated V₂O₅/TiO₂ catalysts, this band appears between 943 cm⁻¹ and 988 cm⁻¹, depending on the vanadium loading. lehigh.edu The position of the V=O vibrational band is sensitive to the coordination environment; for example, during methanol oxidation, this band can shift to lower frequencies, indicating a distortion of the V=O bond due to interaction with adsorbed species. researchgate.net

IR spectroscopy complements Raman by providing information about other vibrational modes, such as the bridging V-O-V bonds. researchgate.net Isotopic labeling studies, where ¹⁶O is replaced with ¹⁸O, combined with in-situ Raman, can definitively identify the nature of the oxygen-containing species on the catalyst surface, such as distinguishing between monooxo and dioxo structures. uu.nl Such studies have confirmed that on zirconia supports, this compound is present as a monooxo species. uu.nl

Table 3: Representative In-Situ Raman Bands for Vanadium Oxide Species This table presents typical Raman shifts observed for V₂O₅ systems under various conditions.

| Raman Shift (cm⁻¹) | Assignment | Condition/System | Source |

|---|---|---|---|

| 994 | Crystalline α-V₂O₅ | Ambient, high loading on TiO₂ | lehigh.edu |

| ~940 - 990 | Symmetric V=O stretch of surface vanadate | Dehydrated V₂O₅ on TiO₂ | lehigh.edu |

| Shift to lower frequency | V=O bond distortion | During methanol oxidation | researchgate.net |

| 129, 196, 224, 308, 386, 498, 614 | Monoclinic VO₂ phase | Pristine VO₂ thin film at room temp. | aps.org |

In-situ UV-Vis diffuse reflectance spectroscopy (DRS) probes the electronic transitions within the vanadium oxide catalyst, providing insight into the oxidation state and coordination of vanadium ions. syr.edu The spectra of V₂O₅ systems typically show ligand-to-metal charge transfer (LMCT) bands for V⁵⁺ species and, if present, d-d transition bands for reduced V⁴⁺ species. researchgate.netsyr.edu The absence of d-d transition bands, which typically appear between 1.55 and 2.00 eV, can confirm that the catalyst is fully oxidized to the V⁵⁺ state. syr.edu During in-situ experiments, such as methanol oxidation, a decrease in the intensity of spectral bands related to the fully oxidized V⁵⁺ phase can be observed. researchgate.net Furthermore, shifts in the LMCT band to higher energies can occur due to the coordination effects of adsorbed intermediates. researchgate.net The appearance of d-d transition bands during a reaction provides direct evidence for the reduction of V⁵⁺ to V⁴⁺. researchgate.net

In-situ X-ray absorption spectroscopy (XAS), comprising XANES and EXAFS, is a powerful element-specific technique for determining the electronic and local geometric structure of vanadium atoms under reaction conditions. researchgate.net

XANES : The V K-edge XANES region, particularly the pre-edge feature, is highly sensitive to the oxidation state and coordination symmetry of the vanadium center. The intensity and position of the pre-edge peak can be used to quantify the ratio of different oxidation states (e.g., V⁵⁺, V⁴⁺) during a catalytic reaction. researchgate.net For example, in-situ XANES has been used to monitor the complete reduction of V⁵⁺ to V⁴⁺ during methanol oxidation and its subsequent re-oxidation. researchgate.net It can reveal that the Mars-van Krevelen mechanism is operative by showing the reduction of vanadium centers when oxygen is removed from the feed at high temperatures. researchgate.net

EXAFS : The EXAFS region provides quantitative information about the local atomic environment around the vanadium atoms, including coordination numbers, bond distances, and the nature of neighboring atoms. researchgate.netrsc.org In-situ EXAFS can track changes in the V-O and V-V bond distances, revealing structural transformations. For supported V₂O₅, EXAFS has shown that dehydrated catalysts can consist of monomeric tetrahedral (Al–O)₃–V=O units. researchgate.net Upon reduction, the technique can follow the removal of the vanadyl oxygen atom and the subsequent migration of the reduced vanadium ion into the support lattice. researchgate.net This level of detail is crucial for building accurate models of catalyst structure-activity relationships.

Solid-State ⁵¹V Nuclear Magnetic Resonance (NMR)

Solid-state ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and element-selective technique for the structural characterization of this compound (V₂O₅). Due to the ⁵¹V nucleus having a high natural abundance (99.76%) and a relatively small nuclear quadrupole moment, it is a sensitive nucleus for NMR studies, providing detailed information about the local environment of the vanadium atoms. utwente.nl This method is particularly well-suited for analyzing disordered systems, such as amorphous phases or supported catalysts, where long-range order is absent, precluding the use of diffraction techniques. lehigh.edu

The ⁵¹V NMR spectra are influenced by two main interactions: the chemical shift and the nuclear electric quadrupolar interaction. The chemical shift is sensitive to the electronic environment and coordination geometry of the vanadium nucleus, while the quadrupolar interaction arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus, providing information about the symmetry of the local charge distribution. utwente.nlnih.gov

In crystalline V₂O₅, the vanadium atoms are in a distorted square pyramidal (or trigonal bipyramidal) environment. utwente.nl Magic-angle spinning (MAS) NMR studies on V₂O₅ powder samples have been performed at various magnetic field strengths to accurately determine the principal components of the chemical shift (CS) tensor and the quadrupole coupling (QC) tensor. nih.gov By simulating the complex lineshapes of the MAS NMR spectra, which include a central transition and satellite transitions, researchers can extract these tensor parameters. researchgate.net

The analysis of spinning sideband intensities in MAS NMR spectra allows for the determination of the magnitudes and relative orientation of the ⁵¹V chemical shift and quadrupole coupling tensors. researchgate.net For V₂O₅, the isotropic chemical shift is typically observed around -614 ppm relative to VOCl₃. researchgate.net The chemical shift tensor is highly anisotropic, reflecting the asymmetric coordination environment of the vanadium atom. researchgate.net The quadrupole coupling constant (Cq) provides a measure of the distortion of the vanadium site from perfect cubic symmetry.

Detailed research findings from high-field MAS NMR studies on crystalline V₂O₅ have provided precise values for these parameters. For instance, iterative fitting of ⁵¹V MAS NMR lineshapes at different magnetic field strengths (4.7 T and 7.1 T) has yielded a comprehensive set of tensor parameters. nih.gov These studies have shown that the principal axis systems of the chemical shift and quadrupolar tensors are not coincident. nih.gov

The following table summarizes key ⁵¹V NMR parameters for this compound reported in the literature.

| Parameter | Value | Reference Compound | Magnetic Field (T) |

| Isotropic Chemical Shift (δiso) | -614 ppm | VOCl₃ | - |

| Quadrupole Coupling Constant (Cq) | 1.0 MHz | - | 11.7 |

| Chemical Shift Anisotropy (δσ) | - | - | - |

| Asymmetry Parameter (ηc) | 0.2 | - | 11.7 |

| Asymmetry Parameter (ηQ) | 0.9 | - | 11.7 |

Table 1: Selected Solid-State ⁵¹V NMR Parameters for this compound. The data presented are representative values from various studies. cambridge.org The chemical shift is referenced to Vanadyl trichloride (B1173362) (VOCl₃).

Theoretical and Computational Approaches to Vanadium V Oxide Systems

Density Functional Theory (DFT) Studies of Vanadium Oxide Clusters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study vanadium oxide clusters, which serve as gas-phase models for understanding the active sites on V₂O₅ catalytic surfaces.

DFT calculations are employed to predict the geometric structures and analyze the stability of small, neutral vanadium oxide clusters in the gas phase. nomad-laboratory.deresearchgate.net By calculating the energies of various isomers, researchers can identify the most stable, lowest-energy configurations.

Studies on neutral clusters such as VOy (y=1-5), V₂Oy (y=2-7), V₃Oy (y=4-9), and V₄Oy (y=7-12) have shown that the most stable isomers often prefer cyclic and cage-like structures. nomad-laboratory.deresearchgate.net For clusters that are rich in oxygen, the presence of oxygen-oxygen bonds is a common feature. nomad-laboratory.de The stability of these clusters can be evaluated by calculating the enthalpies of growth and fragmentation reactions. For instance, under oxygen-saturated conditions, DFT calculations have identified VO₂, V₂O₅, V₃O₇, and V₄O₁₀ as the most stable neutral clusters within their respective series. nomad-laboratory.deresearchgate.net This theoretical prediction aligns well with and complements experimental findings from gas-phase studies. nomad-laboratory.de The strength of the vanadium-oxygen bonds is observed to decrease as the oxygen content in the cluster increases. researchgate.net Consequently, oxygen-rich clusters tend to lose an O₂ molecule more readily than a single oxygen atom. researchgate.net

The sublimation of bulk V₂O₅ has also been investigated computationally. These studies suggest a preferred sublimation of (V₂O₅)₂ dimers, which then act as building blocks for the formation of larger oligomers. rsc.org

Understanding the electronic ground state and spin multiplicity (a measure of the number of unpaired electrons) is crucial for predicting the reactivity and magnetic properties of vanadium oxide clusters. The vanadium atom has an open-shell electronic configuration, which can lead to various possible spin states. aip.org

DFT studies have revealed interesting trends in the spin multiplicities of these clusters. Clusters containing an odd number of vanadium atoms, such as VOy and V₃Oy, generally exhibit low-spin ground states. nomad-laboratory.deresearchgate.net In contrast, clusters with an even number of vanadium atoms, like V₂Oy and V₄Oy, can have a variety of spin multiplicities for their ground electronic state. nomad-laboratory.deresearchgate.net For example, while some calculations for V₂O₂ and V₂O₃ predicted triplet states, more comprehensive studies that included higher multiplicity states found septet and quintet ground states, respectively. researchgate.net Generally, neutral clusters with lower oxygen content tend to adopt high-spin ground states, whereas oxygen-rich clusters favor low-spin configurations.

The determination of the ground state can be complex due to the presence of nearly degenerate electronic states arising from the partially filled d-orbitals of vanadium. Different DFT functionals can sometimes predict different ground states for the same molecule, as seen in the case of neutral VO₃.

| Cluster Series | Number of V Atoms | Typical Ground State |

| VOy, V₃Oy | Odd | Low Spin |

| V₂Oy, V₄Oy | Even | Varied Spin Multiplicities |

Structural Prediction and Stability Analysis of Gas-Phase Vanadium Oxide Clusters

Simulation of Surface Reactivity and Adsorption Mechanisms on Vanadium(V) Oxide Surfaces